1-Hexyl-1-nitrosourea
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Overview
Description
Cefcanel daloxate hydrochloride is a new oral cephalosporin prodrug. It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . This compound is known for its antimicrobial activity and is used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefcanel daloxate hydrochloride involves several steps:
Industrial Production Methods
The industrial production of cefcanel daloxate hydrochloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Cefcanel daloxate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The acidic hydrolysis of the ester derivative in methanol-dichloromethane affords the 7-aminocephem derivative.
Common Reagents and Conditions
Reagents: Potassium acetate, dicyclohexylcarbodiimide, 4-(dimethylamino)pyridine, hydrochloric acid.
Major Products
The major product formed from these reactions is the protected final product, which is then deprotected to yield cefcanel daloxate hydrochloride .
Scientific Research Applications
Cefcanel daloxate hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in the study of cephalosporin derivatives and their synthesis.
Biology: Investigated for its antimicrobial properties and its effects on bacterial cell walls.
Medicine: Used in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria.
Mechanism of Action
Cefcanel daloxate hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death . The compound is a prodrug, meaning it is converted into its active form, cefcanel, in the body after uptake of an intermediate cephem mono ester .
Comparison with Similar Compounds
Cefcanel daloxate hydrochloride is compared with other oral cephalosporins such as cefdinir, cefprozil, cefetamet pivoxil, and cefcapene pivoxil . While all these compounds share similar antimicrobial properties, cefcanel daloxate hydrochloride is unique due to its double cephem ester structure and its specific pharmacokinetic profile .
List of Similar Compounds
- Cefdinir
- Cefprozil
- Cefetamet pivoxil
- Cefcapene pivoxil
- S-1090
- E1100
- E1101
- BRL-57347
Properties
CAS No. |
18774-85-1 |
---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-hexyl-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O2/c1-2-3-4-5-6-10(9-12)7(8)11/h2-6H2,1H3,(H2,8,11) |
InChI Key |
JQPBCNVLZQUNCT-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C(=O)N)N=O |
Canonical SMILES |
CCCCCCN(C(=O)N)N=O |
18774-85-1 | |
Synonyms |
1-Hexyl-1-nitrosourea |
Origin of Product |
United States |
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